molecular formula C19H17ClN2O2 B15037068 Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B15037068
M. Wt: 340.8 g/mol
InChI Key: ROVYAGFOVFQAFT-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 8-position.

    Amination: The chlorinated quinoline is reacted with 4-methylphenylamine in the presence of a base such as potassium carbonate to form the aminoquinoline derivative.

    Esterification: Finally, the carboxylic acid group at the 3-position is esterified with ethanol in the presence of a dehydrating agent such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

    Substitution: The chlorine atom at the 8-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Pharmacology: Studies have explored the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in the body.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

    Aminoquinolines: Compounds with amino groups at different positions on the quinoline ring.

Uniqueness

The unique combination of the ethyl ester, chloro, and amino substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 8-chloro-4-(4-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-19(23)15-11-21-18-14(5-4-6-16(18)20)17(15)22-13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

ROVYAGFOVFQAFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C)C=CC=C2Cl

Origin of Product

United States

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